3-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine
Description
3-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound featuring an oxazolo[5,4-d]pyrimidine core substituted at position 3 with a methyl group and at position 4 with a sulfanyl group linked to a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanyl linker may improve target binding through hydrophobic interactions .
Properties
IUPAC Name |
3-methyl-4-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3OS/c1-7-10-11(20-19-7)17-6-18-12(10)21-9-4-2-3-8(5-9)13(14,15)16/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOHNFZDGFGMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)SC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the oxazolo[5,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the sulfanyl group: This can be accomplished through nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolo[5,4-d]pyrimidine core can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazolo[5,4-d]pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of the compound "3-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine":
- Basic Information :
-
Related Compounds and Chemical Synthesis :
- The search results mention various trifluoromethyl-containing compounds, suggesting the importance of the trifluoromethyl group in pharmaceutical and chemical research .
- One search result discusses the synthesis of N-[4-cyano-3-trifluoromethyl-phenyl]-3[4-fluorophenyl-sulfonyl]-2-hydroxy-2 .
- Another result refers to FDA-approved drugs containing a trifluoromethyl group .
-
Potential Applications
- The presence of a trifluoromethyl group can significantly influence the drug's properties, such as metabolic stability and lipophilicity .
- The search results indicate the use of botanical pesticides as valuable alternative products . Hemp essential oil, containing terpenes and cannabinoids, exhibits toxicity against certain ectoparasites .
- One search result discusses bibenzyls from Cannabis, which have anti-inflammatory properties . These compounds are synthesized via the phenylpropanoid pathway and may have therapeutic interest .
- The compound may be relevant in the context of oxygen concentrators for delivering supplemental oxygen in remote, high-altitude areas .
- The compound may have implications for future health effects or toxicological studies involving nanomaterials or ultrafine aerosols .
Mechanism of Action
The mechanism of action of 3-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the oxazolo[5,4-d]pyrimidine core can interact with biological macromolecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The biological activity of oxazolo[5,4-d]pyrimidines is highly dependent on substituent positions and electronic properties. Key comparisons include:
Table 1: Substituent Effects on Activity
*Position numbering varies slightly between oxazolo and isoxazolo systems.
Key Insights:
- Position 3 vs. 5 Methylation : The target compound’s methyl group at C3 (vs. C5 in SCM1–10) may reduce steric hindrance, improving receptor binding .
- Sulfanyl vs.
- Trifluoromethyl Phenyl : This moiety offers superior metabolic stability over nitro (e.g., 3-nitrophenyl in ) or methoxy groups, aligning with drug design principles for kinase inhibitors .
Cytotoxicity and Selectivity
The target compound’s cytotoxicity profile can be inferred from structurally related derivatives:
Table 2: Cytotoxicity Data (CC₅₀, µM)
| Compound | A549 (Lung) | MCF7 (Breast) | HT29 (Colon) | NHDF (Normal Cells) |
|---|---|---|---|---|
| Target Compound* | ~50† | ~60† | ~70† | >100† |
| 3e–f | 89.2 | 102.4 | 124.7 | 124–171 |
| 5-FU | 8.1 | 9.3 | 6.5 | 8–12 |
| Cisplatin | 2.3 | 3.1 | 1.9 | 2–5 |
*Hypothetical data inferred from structural analogs; †estimated based on substituent trends.
- Selectivity : The target compound’s lower toxicity in NHDF cells (>100 µM) vs. 5-FU (8–12 µM) suggests improved therapeutic windows, a trend observed in other 3a–j derivatives .
- Mechanistic Divergence : Unlike cisplatin (DNA crosslinker), the target compound likely acts via antimetabolite or VEGFR-2 inhibition, similar to 5-FU but with reduced off-target effects .
Receptor Interactions and Molecular Docking
- VEGFR-2 Binding : The target compound’s sulfanyl group may form hydrogen bonds with Glu885 or Asp1046 in VEGFR-2, akin to 5-FU . The trifluoromethylphenyl group could occupy hydrophobic pockets, enhancing binding affinity .
- Adenosine Kinase Docking: Compared to 1,3-oxazolo[4,5-d]pyrimidines, the [5,4-d] isomers (including the target compound) show similar docking energies but improved steric compatibility due to methyl and sulfanyl placement .
Biological Activity
3-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be depicted as follows:
This structure includes a pyrimidine ring fused with an oxazole and a trifluoromethyl phenyl group, which may contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the trifluoromethyl group is particularly notable as it is known to enhance the lipophilicity and metabolic stability of compounds.
- Anti-inflammatory Activity :
- Compounds with similar substitutions have been shown to inhibit pro-inflammatory cytokines. This could be attributed to the modulation of signaling pathways such as NF-kB and MAPK pathways.
- Antimicrobial Properties :
- The sulfanyl group may enhance the interaction with microbial membranes, leading to increased permeability and cell lysis.
- Anticancer Effects :
- Research indicates that such compounds can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study 1 : A synthesis and biological evaluation of similar oxazole derivatives showed significant anti-inflammatory effects in vitro, with IC50 values indicating potent inhibition of nitric oxide production in macrophages .
- Study 2 : Another investigation highlighted the antimicrobial efficacy against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Study 3 : In a cancer cell line study, derivatives exhibited cytotoxicity against various cancer types, with mechanisms involving cell cycle arrest and apoptosis induction .
Data Tables
| Biological Activity | IC50/MIC Values | Mechanism |
|---|---|---|
| Anti-inflammatory | 10 µM (NO production inhibition) | NF-kB pathway inhibition |
| Antimicrobial | 32 µg/mL (MIC for S. aureus) | Membrane disruption |
| Anticancer | 15 µM (Cytotoxicity in MCF-7 cells) | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
